Perfluorohexanesulfonate

Description

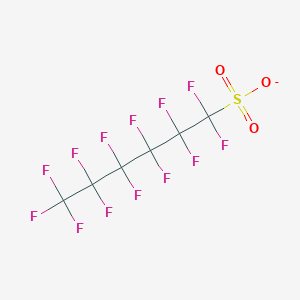

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF13O3S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H,20,21,22)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHDEAJFRJCDMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13O3S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873012 | |

| Record name | Perfluorohexanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108427-53-8 | |

| Record name | Perfluorohexanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Spatiotemporal Distribution of Perfluorohexanesulfonate Pfhxs

Detection and Quantification in Aquatic Environments

PFHxS is frequently detected in various aquatic systems, a consequence of direct and indirect discharges, runoff, and atmospheric deposition.

Surface Waters (Rivers, Lakes, Oceans)

PFHxS is a common contaminant in surface waters worldwide. In the United States, a 2018 study of Great Lakes tributaries detected PFHxS in all 60 surface water sites sampled, with a median estimated concentration of 5.2 ng/L. oup.com In Minnesota, the Minnesota Pollution Control Agency (MPCA) detected PFHxS in the Mississippi River and urban lakes in the Twin Cities metropolitan area at levels up to 0.15 parts per billion (ppb), which is equivalent to 150 ng/L. health.state.mn.us Detections were more frequent at sites immediately downstream from industrial facilities with a history of PFAS use or disposal. health.state.mn.us

Globally, the distribution of PFHxS extends to the open ocean. A study of the Atlantic Ocean found PFHxS in surface water samples with a detection frequency of 68%. nih.gov The concentrations generally decreased from coastal areas to the open ocean, a phenomenon attributed to the dilution effect. nih.gov The median sum of PFAA (perfluoroalkyl acids) concentrations in the Northern Hemisphere's surface water was 105 pg/L, significantly higher than the 28 pg/L found in the Southern Hemisphere, indicating greater contamination in the north. nih.gov In remote regions like the Arctic, PFHxS has been detected in river water downstream from glaciers, suggesting the influence of local sources, as the compound was not found in the glacier itself. nih.gov

Interactive Table: PFHxS Concentrations in Surface Waters

| Water Body Type | Location | Reported Concentration | Source(s) |

|---|---|---|---|

| Rivers & Lakes | Great Lakes Tributaries, USA | Median: 5.2 ng/L | oup.com |

| River & Lakes | Mississippi River & Urban Lakes, MN, USA | Up to 150 ng/L | health.state.mn.us |

| Ocean | Atlantic Ocean (Surface) | Detected in 68% of samples | nih.gov |

| River | Arctic (downstream of glacier) | Detected | nih.gov |

Groundwater and Drinking Water Sources

Groundwater and drinking water sources are significant reservoirs for PFHxS contamination, often stemming from industrial releases, firefighting foam usage, and landfill leachate. health.state.mn.usmdpi.com In a study of a contaminated site in southern Sweden, PFHxS was a dominant compound in groundwater, with total PFAS concentrations reaching up to 20,000 ng/L. mdpi.com Similarly, in Minnesota, PFHxS has been found in private and public drinking water wells, with levels in public drinking water reaching up to 0.57 ppb (570 ng/L). health.state.mn.us

A nationwide survey in the U.S. (UCMR3) found that the mean concentration of PFHxS was highest in small groundwater systems at 409 ng/L. nih.gov A 2018 study of public water-supply wells in Delaware's Columbia aquifer detected PFHxS in 27% of the wells. usgs.gov Another study in the eastern United States found PFHxS to be one of the most commonly detected PFAS in groundwater used for drinking water. acs.org At least one PFAS was detected in 60% of public-supply wells and 20% of domestic wells sampled. acs.org

Interactive Table: PFHxS Concentrations in Groundwater and Drinking Water

| Water Source | Location | Reported Concentration/Detection | Source(s) |

|---|---|---|---|

| Groundwater | Southern Sweden | Major component; ΣPFAS up to 20,000 ng/L | mdpi.com |

| Public Drinking Water | Minnesota, USA | Up to 570 ng/L | health.state.mn.us |

| Small Groundwater Systems | USA (UCMR3 Data) | Mean: 409 ng/L | nih.gov |

| Public Supply Wells | Delaware, USA | Detected in 27% of wells | usgs.gov |

| Public & Domestic Wells | Eastern USA | Frequently detected | acs.org |

Wastewater and Landfill Leachates

Landfills are significant sources of PFAS, including PFHxS, to the environment through the release of contaminated leachate. rsc.orgcswab.org This leachate is often sent to municipal wastewater treatment plants (WWTPs), which are not typically designed to remove these persistent chemicals. rsc.orgnih.gov

Studies have shown that landfill leachate can contain substantially elevated concentrations of PFHxS. rsc.org For instance, a study in Victoria, Australia, found PFHxS in all leachate samples from various landfill types. researchgate.net In the United States, the total median PFAS concentration in landfill leachate is reported to be 5,776 parts per trillion (ppt), or 5,776 ng/L. swana.org One study estimated that between 8.5 and 25 kg of total PFAS are released annually from a single landfill via leachate to a WWTP. cswab.org While leachate contributes a significant load of PFAS to WWTPs, the high volume of influent at these plants can dilute the concentrations. rsc.org

Interactive Table: PFHxS in Wastewater and Landfill Leachate

| Source | Finding | Reported Concentration | Source(s) |

|---|---|---|---|

| Landfill Leachate | USA | Total Median ΣPFAS: 5,776 ng/L | swana.org |

| Landfill Leachate | Victoria, Australia | Detected in all samples | researchgate.net |

| Landfill Leachate | USA | Contributes 0.78 to 31 g/day of PFAS to WWTPs | rsc.org |

| Landfill Leachate | USA | Can contain high concentrations of PFHxS | rsc.orgcswab.org |

Presence in Terrestrial Environments

PFHxS's persistence leads to its accumulation in soils and sediments, and its ability to be transported through the atmosphere results in widespread deposition.

Soils and Sediments

PFAS, including PFHxS, are found in soils and sediments globally, originating from direct application (e.g., AFFF), industrial discharges, and indirect sources like atmospheric deposition and the application of biosolids. itrcweb.org Soil has the potential to be a primary reservoir for PFAS. nih.gov

In a study of Great Lakes tributaries, PFOS was the most frequently detected PFAS in sediment, but PFHxS was also present. oup.com Detected concentrations for PFAS in surface sediments of lakes and rivers generally range from below the detection limit to approximately 100 μg/kg. itrcweb.org In stormwater biofilters, PFHxS was identified as a dominant PFAS in wastewater, and its precursor compounds can transform into terminal PFAS like PFOS within the filter media. acs.org Studies compiling data from uncontaminated sites have found that total PFAS concentrations in soil can range from <0.001 to 237 μg/kg. nih.govarizona.edu Long-chain PFAS, which include PFHxS, tend to accumulate in sediments more than shorter-chain compounds. mdpi.com

Interactive Table: PFHxS in Soils and Sediments

| Matrix | Location/Context | Finding/Concentration | Source(s) |

|---|---|---|---|

| Sediments | Lakes and Rivers | Generally up to ~100 μg/kg (for PFAS) | itrcweb.org |

| Sediments | Great Lakes Tributaries | Detected | oup.com |

| Soils | Global (uncontaminated sites) | Total PFAS: <0.001 to 237 μg/kg | nih.govarizona.edu |

| Soils | Contaminated Sites | Median PFOS: 8,700 μg/kg | nih.gov |

| Stormwater Biofilters | Urban Environments | PFHxS is a dominant PFAS from wastewater | acs.org |

Atmospheric Deposition

Atmospheric transport and subsequent deposition are crucial pathways for the global distribution of PFAS, including PFHxS, to even the most remote regions. itrcweb.orgmdpi.com This occurs through both wet (rain, snow) and dry deposition. uu.nl Volatile precursor compounds can be transported long distances before transforming into persistent PFAAs like PFHxS. acs.org

Evidence for long-range atmospheric transport is found in the detection of PFAS in Arctic ice cores and snow. nih.govacs.org While PFHxS was not detected in one Arctic glacier study, its presence in downstream waters pointed to local sources combined with atmospheric transport of other PFAS. nih.gov Studies indicate that atmospheric deposition is a primary input of PFAS to remote lakes. mdpi.com The presence of PFAS in mountainous regions, which can act as "cold traps," further supports the theory of accumulation via atmospheric transport from precursor compounds. mdpi.com This long-range transport means that low-level concentrations in soil or water are not necessarily indicative of a local contamination source. itrcweb.org

Bio-Occurrence in Biota

PFHxS is frequently detected in a wide range of living organisms across various ecosystems, from aquatic environments to terrestrial landscapes and even in remote polar regions. meti.go.jp Its chemical properties, including its resistance to degradation and its ability to bind to proteins, contribute to its accumulation in biota. meti.go.jprsc.org

Aquatic Organisms

PFHxS has been identified in numerous aquatic species, including invertebrates, fish, and marine mammals. researchgate.netnih.gov While it is not expected to accumulate in fish to the same extent as some other persistent organic pollutants, as it can be excreted through the gills, evidence of its presence is widespread. meti.go.jp

Studies have shown the detection of PFHxS in various marine invertebrates, such as annelid polychaetes, mollusks, and crustaceans like shrimps and crabs. nih.gov For instance, short-chain perfluoroalkyl sulfonic acids (PFSAs) like PFHxS have been found in polychaetes. nih.gov In mollusks, while perfluorooctane (B1214571) sulfonate (PFOS) is often the dominant PFSA, PFHxS is also detected. nih.gov Similarly, in crabs and shrimps, PFHxS has been identified, with PFOS generally being the most prevalent PFSA. nih.gov

Marine mammals, being at higher trophic levels, also exhibit PFHxS contamination. It has been detected in the plasma of loggerhead and Kemp's ridley turtles. nih.gov Furthermore, PFHxS has been found in marine mammals in the Arctic, such as ringed seals and polar bears. researchgate.netpops.int

Table 1: Occurrence of Perfluorohexanesulfonate (PFHxS) in Selected Aquatic Organisms

| Species Category | Example Species | Tissue/Sample Type | Finding |

|---|---|---|---|

| Invertebrates | Polychaetes | Whole body/Soft tissue | PFHxS detected. nih.gov |

| Invertebrates | Mollusks | Soft tissue | PFHxS detected, though often at lower levels than PFOS. nih.gov |

| Invertebrates | Crabs & Shrimps | Whole body/Soft tissue | PFHxS detected. nih.gov |

| Fish | Dusky Flathead | Liver | PFHxS detected. nih.gov |

| Fish | Pinfish, Sheepshead | Whole body | PFHxS detected. nih.gov |

| Fish | Larval Zebrafish | Whole body | Accumulates PFHxS, leading to potential liver effects. acs.orgnih.gov |

| Marine Reptiles | Loggerhead & Kemp's Ridley Turtles | Plasma | PFHxS detected. nih.gov |

| Marine Mammals | Ringed Seals | Liver | PFHxS detected. researchgate.netpops.int |

| Marine Mammals | Polar Bears | Liver, Serum | PFHxS is a predominant PFAS, with increasing levels observed in some studies. researchgate.netpops.intpops.int |

Terrestrial Wildlife and Plants

PFHxS is not confined to aquatic environments; it is also found in a variety of terrestrial wildlife and has been shown to be taken up by plants. meti.go.jpresearchgate.net Its presence in terrestrial ecosystems highlights its mobility and widespread contamination. ipen.org

Studies have documented PFHxS in terrestrial mammals and birds. nih.gov For example, at a site in New Mexico, PFHxS was found in high concentrations in the livers of aquatic birds and house mice living near water bodies, with lower levels in upland desert rodents. nih.gov This suggests that proximity to contaminated water sources can be a significant pathway for exposure in terrestrial animals. PFHxS has also been identified as one of the major PFAS found in livestock. nih.gov

The uptake of PFHxS by plants is an important pathway for its entry into terrestrial food webs. nih.gov Research has shown that plants can absorb PFASs, including PFHxS, from both soil and water. nih.govcsic.es The root system is a primary route of uptake, and from there, these compounds can be translocated to other parts of the plant, such as the shoots and leaves. nih.govcsic.es Studies have found that the concentration of PFHxS in plant roots can be significant. nih.gov For instance, one study noted that PFHxS was among the PFAS with the highest concentrations in plant roots, alongside PFOS and perfluorooctanoic acid (PFOA). nih.gov The tendency for PFAS to accumulate in plants can vary between species, with some studies indicating a higher uptake in legumes. researchgate.net

Table 2: Occurrence of this compound (PFHxS) in Terrestrial Wildlife and Plants

| Organism Type | Example Species/Group | Tissue/Sample Type | Finding |

|---|---|---|---|

| Mammals | House Mice (littoral-zone) | Liver | PFHxS averaged thousands of ng/g ww. nih.gov |

| Mammals | Upland Desert Rodents | Liver | PFHxS levels were an order of magnitude lower than in littoral-zone mice. nih.gov |

| Mammals | Livestock (e.g., cattle) | Blood, Liver | PFHxS is one of the major PFAS detected. nih.gov |

| Birds | Aquatic Birds | Liver | PFHxS averaged thousands of ng/g ww. nih.gov |

| Birds | Arctic Birds | Serum | Negative correlation observed between serum PFHxS and thyroid hormones. pops.int |

| Plants | General | Roots, Shoots | PFHxS is taken up from soil and water and can be translocated within the plant. nih.govcsic.es |

| Plants | Legumes | General | Tendency for relatively high uptake of PFAS. researchgate.net |

Long-Range Transport and Presence in Remote Ecosystems (e.g., Arctic)

A significant body of evidence demonstrates that PFHxS undergoes long-range environmental transport, leading to its presence in remote ecosystems like the Arctic, far from its original sources of production and use. meti.go.jpservice.gov.ukipen.org This transport occurs through a combination of atmospheric and oceanic pathways. meti.go.jp

PFHxS has been detected in various environmental media in the Arctic, including water, air, snow, and biota. meti.go.jpacs.org Ocean currents are considered a primary mechanism for transporting PFHxS to these remote regions. meti.go.jp Atmospheric transport, both of PFHxS itself and its precursors which can degrade into PFHxS, also plays a role. meti.go.jp Its detection in rainwater, snow, and lichen in remote areas supports the theory of atmospheric transport. meti.go.jp

The presence of PFHxS in Arctic wildlife is well-documented and of particular concern due to the potential for biomagnification in these unique food webs. meti.go.jp It has been found in a range of Arctic species, including polar cod, glaucous gulls, ringed seals, and polar bears. pops.int In polar bears, PFHxS is often one of the most abundant PFAS detected, sometimes being the third most prevalent. meti.go.jppops.int Studies on polar bears from Svalbard, Norway, have shown increasing trends of PFHxS levels over time, which may be linked to changes in ocean transport. meti.go.jppops.int The biomagnification of PFHxS has been observed in Arctic food chains, with biomagnification factors (BMFs) greater than one. meti.go.jppops.int

Table 3: Evidence of Long-Range Transport and Presence of this compound (PFHxS) in the Arctic | Environmental Compartment/Biota | Location | Finding | | --- | --- | --- | | Environmental Media | Arctic (general) | Detected in water, air, sediment, and snow. meti.go.jpacs.org | | Biota | Polar Bears (Svalbard, Norway) | PFHxS is the third most abundant PFAS measured in plasma; levels have shown an annual increase. meti.go.jppops.intpops.int | | Biota | Polar Bears (East Greenland) | Mean Σ4PFSA concentration (including PFHxS) in liver was 2611 ± 202 ng/g ww. researchgate.net | | Biota | Ringed Seals (East Greenland) | Mean Σ4PFSA concentration in liver was 111 ± 5 ng/g ww. researchgate.net | | Biota | Polar Cod, Glaucous Gulls | Arctic | PFHxS has been detected in these species. pops.int | | Food Web | Arctic Food Chains | General | Evidence of biomagnification with BMFs > 1. meti.go.jppops.int |

Sources, Emission Pathways, and Environmental Transport Dynamics of Perfluorohexanesulfonate Pfhxs

Primary Anthropogenic Sources

The occurrence of PFHxS in the environment is entirely due to human activities, as it is not a naturally occurring substance. wikipedia.org Its primary sources are linked to its historical and, in some cases, ongoing production and use in various industrial and commercial applications.

Industrial Manufacturing Processes

Historically, the 3M Company was a major producer of PFHxS and its related compounds, with production of its parent compound, perfluorohexane (B1679568) sulfonyl fluoride (B91410) (PFHxSF), reaching approximately 227 tonnes in the United States in 1997. meti.go.jp Although 3M phased out its production of C6, C8, and C10 perfluoroalkyl sulfonic acids (PFSAs) between 2000 and 2002, manufacturing by other companies, particularly in Asia, may be ongoing. wikipedia.orgacs.org

PFHxS has been produced both intentionally and unintentionally. ipen.org The electrochemical fluorination (ECF) process, a primary method for producing perfluorinated compounds, is known to be a significant source. ipen.org This process, used to manufacture perfluorooctane (B1214571) sulfonyl fluoride (POSF), the precursor to perfluorooctane sulfonate (PFOS), also results in the unintentional production of PFHxS as a byproduct. meti.go.jpipen.org The ECF process is considered an inherently "dirty" industrial synthesis, generating a mixture of PFAS, including PFHxS and perfluorooctanoic acid (PFOA), at levels around 10%. ipen.org PFHxS can also be present as an impurity in PFOS-based products. tuvsud.com

Industrial releases of PFHxS can occur during manufacturing and processing, leading to contamination of the surrounding environment, including air, water, and soil. meti.go.jpitrcweb.org

Aqueous Film-Forming Foams (AFFF) Applications

Aqueous film-forming foams (AFFF) are a major historical and ongoing source of PFHxS contamination. pfaswaterexperts.orgepa.govmaine.govnih.gov These foams, highly effective for extinguishing flammable liquid fires, have been widely used at military bases, airports, and firefighting training facilities. pfaswaterexperts.orgitrcweb.org

PFHxS was intentionally added to some AFFF formulations to improve their performance by enhancing film formation and fuel repellency. pfaswaterexperts.org Legacy AFFF products, particularly those manufactured by 3M under the brand name "Lightwater," contained PFOS and various precursors that could break down into PFOS and shorter-chain PFSAs like PFHxS. maine.govitrcweb.org Even though the production of many of these legacy foams has ceased, significant stockpiles may still exist globally. meti.go.jp

The use of AFFF has led to extensive contamination of soil and groundwater at sites where these foams were used, with PFHxS often being a dominant PFAS compound detected. pfaswaterexperts.orgnih.gov Studies have shown elevated serum levels of PFHxS in firefighters with occupational exposure to AFFF. wikipedia.orgnih.gov

Table 1: AFFF Formulations and PFHxS

| AFFF Type | Key Fluorinated Components | Potential for PFHxS Contamination |

|---|---|---|

| Legacy PFOS-based AFFF (e.g., 3M Lightwater) | PFOS, PFOS precursors, PFHxS | High, due to both intentional addition and as a byproduct of PFOS production. maine.govnih.govitrcweb.org |

| Fluorotelomer-based AFFF | Fluorotelomer alcohols and other precursors that degrade to PFCAs (not PFSAs) | Lower, but may still contain PFHxS as an impurity from manufacturing processes. maine.gov |

Textile and Consumer Product Manufacturing

PFHxS has been utilized in the manufacturing of textiles and other consumer products due to its water and oil repellency properties. ipen.orgtuvsud.compfaswaterexperts.org It has been applied as a surface treatment to products such as carpets, apparel, and upholstery to provide stain and water resistance. pfaswaterexperts.orgepa.gov

Other consumer product applications include:

Paper and food packaging: Used to create grease- and water-resistant coatings. epa.govhealth.state.mn.us

Cleaning and polishing agents: Incorporated for its surfactant properties. ipen.orgepa.gov

Electronics manufacturing: Served as a wetting agent and anti-static additive. pfaswaterexperts.org

Metal plating: Used as a surfactant to suppress mist during processes like chromium electroplating. ipen.orgpfaswaterexperts.org

The manufacturing, use, and disposal of these consumer products contribute to the release of PFHxS into the environment. epa.govpca.state.mn.us

Secondary Sources and Transformation Products (Precursors)

In addition to direct releases from primary sources, PFHxS can also enter the environment through the transformation of other polyfluorinated compounds, known as precursors.

Polyfluorinated Precursor Transformation Pathways

A significant number of polyfluorinated substances can degrade or be transformed into the stable end-product PFHxS in the environment. meti.go.jpnewmoa.org These "PFHxS-related compounds" or precursors contain the C6F13SO2- moiety and can be transformed through biotic or abiotic processes. nih.govresearchgate.net

The Stockholm Convention defines PFHxS-related compounds as any substance that contains the chemical moiety C6F13SO2- as one of its structural elements and that potentially degrades to PFHxS. pops.int This includes a wide range of chemicals, with at least 79 commercially available compounds identified that can form PFHxS. ipen.org

One example of a precursor is N-dimethyl ammonio propyl perfluorohexane sulfonamide (AmPr-FHxSA), a common ingredient in AFFF, which can undergo aerobic biotransformation to produce PFHxS. battelle.org However, research also indicates that some potential PFHxS precursors may degrade into other compounds, such as perfluorohexanoic acid (PFHxA), rather than PFHxS under certain conditions. nih.govresearchgate.net The transformation of these precursors is a significant and ongoing source of PFHxS in the environment, even after the phase-out of direct PFHxS production. meti.go.jp

Wastewater Treatment Plant Effluents and Biosolids Contributions

Wastewater treatment plants (WWTPs) are not designed to remove persistent chemicals like PFAS and therefore act as a significant pathway for these compounds to enter the environment. ipen.orgmncenter.org WWTPs receive influent from various sources, including industrial discharges, domestic wastewater containing residues from consumer products, and landfill leachate. pfaswaterexperts.orgwa.govacs.org

Once in a WWTP, PFHxS and its precursors can either remain in the treated liquid effluent, which is discharged into surface waters, or partition to the solid sludge. mncenter.orgwa.gov This sludge, when treated, becomes biosolids, which are often applied to agricultural land as a fertilizer. ipen.orgmncenter.org This practice can lead to the contamination of soil and subsequent leaching into groundwater and surface water. ipen.orgmncenter.org

Studies have consistently detected PFHxS in both WWTP effluent and biosolids, confirming their role as a continuous source of PFHxS to the aquatic and terrestrial environments. ipen.orgwa.govfoe.org.au

Landfill Leachate Contributions

Landfills serve as significant reservoirs and sources of Perfluorohexanesulfonate (PFHxS) to the environment. pops.int The disposal of consumer and industrial products containing PFHxS and its precursors leads to their presence in landfill waste. meti.go.jp Over time, these compounds leach from the waste materials into the landfill leachate, which is the liquid that passes through the waste and collects at the bottom of the landfill.

Studies have consistently detected PFHxS in landfill leachate, often at elevated concentrations. For instance, one study reported that the mean concentration of PFHxS in landfill leachate was 1200 ng/L, with a range of 56 to 16000 ng/L. turi.org Another study noted that PFHxS was detected at all 27 landfills sampled. turi.org The concentrations of PFHxS in leachate can be influenced by several factors, including the age of the landfill, the composition of the waste, and climatic conditions such as rainfall, which can affect the rate of leaching. nccoast.orgwa.gov

While landfill leachate is generally considered a minor source in terms of volume compared to wastewater treatment plant effluent, legacy industrial waste landfills can be a major environmental source. nccoast.org The physicochemical properties of PFHxS, such as its high water solubility, contribute to its propensity to leach from waste and become mobile in leachate. meti.go.jpipen.org Research has also indicated that the treatment processes for landfill leachate may not effectively remove PFHxS, and in some cases, can even lead to an increase in its concentration due to the transformation of precursor compounds. frontiersin.org

The following table summarizes findings on PFHxS concentrations in landfill leachate from various studies.

Table 1: Concentrations of this compound (PFHxS) in Landfill Leachate

| Study / Location | Mean Concentration (ng/L) | Concentration Range (ng/L) | Key Findings |

|---|---|---|---|

| Study cited in "PFAS in Landfill Leachate" | 1200 | 56 - 16000 | PFHxS was detected at all 27 landfills sampled. turi.org |

| Study on Leachate Contribution to WWTPs | - | - | Leachate can contain substantially elevated concentrations of PFHxS compared to wastewater treatment plant influent. rsc.org |

| UK Landfill Study | - | - | Leachate treatment processes can lead to an increase in PFOS concentrations, and by extension, highlight the persistence of other PFAS like PFHxS. frontiersin.org |

Environmental Transport Mechanisms

Aqueous Transport and Mobility in Groundwater

This compound (PFHxS) exhibits high mobility in aqueous environments, particularly in groundwater. ipen.org Its high water solubility and low tendency to sorb to soil and sediment particles facilitate its transport over long distances within aquifers. ipen.orgresearchgate.net Once PFHxS enters the groundwater system, typically through infiltration from contaminated sites such as landfills or areas where aqueous film-forming foams (AFFF) were used, it can create extensive contamination plumes. ipen.orgserdp-estcp.mil

The transport of PFHxS in groundwater is influenced by its chemical structure. As a C6 compound, it is generally more mobile than its longer-chain counterparts like perfluorooctanesulfonate (B1231939) (PFOS). ipen.org This increased mobility can lead to a phenomenon known as hydrogeological fractionation, where PFHxS travels further and faster in groundwater than other PFAS compounds, resulting in a higher relative proportion of PFHxS at the leading edge of a contamination plume. ipen.org

Several factors can affect the sorption and, consequently, the mobility of PFHxS in the subsurface. These include the organic carbon content of the soil, pH, and the presence of other co-contaminants. itrcweb.orgnih.gov However, due to its strong carbon-fluorine bonds and its existence as an anion in typical environmental pH ranges, PFHxS remains largely dissolved in groundwater, making it a persistent and challenging contaminant to remediate. meti.go.jpipen.org The biotransformation of precursor compounds within the groundwater environment can also serve as a continuing source of PFHxS. serdp-estcp.mil

Table 2: Factors Influencing Aqueous Transport of this compound (PFHxS) in Groundwater

| Factor | Influence on PFHxS Transport | Research Findings |

|---|---|---|

| Physicochemical Properties | High water solubility and low sorption potential enhance mobility. ipen.orgresearchgate.net | PFHxS is more water-soluble and environmentally mobile compared to PFOS. ipen.org |

| Hydrogeological Fractionation | Leads to greater extent of contamination plumes compared to longer-chain PFAS. ipen.org | Groundwater at contaminated sites often shows a higher proportion of PFHxS versus other PFAS than in the original source material. ipen.org |

| Sorption to Sediments | Generally low, but can be influenced by soil organic carbon, pH, and mineralogy. itrcweb.orgnih.gov | Lower pH and higher calcium concentrations can increase sorption of anionic PFAS. itrcweb.org |

| Precursor Transformation | Biodegradation of precursors can be a long-term source of PFHxS in groundwater. serdp-estcp.mil | Modeling suggests that biodegradation of precursors sustains a significant portion of PFHxS concentrations in groundwater. serdp-estcp.mil |

Atmospheric Transport and Deposition Dynamics

Atmospheric transport is a crucial pathway for the global distribution of this compound (PFHxS) and its precursors to remote regions. meti.go.jpmdpi.com While PFHxS itself has low volatility, its presence in the atmosphere is documented, often associated with particulate matter. nccoast.orgmdpi.com More significantly, volatile precursor compounds can be transported over long distances in the atmosphere. pops.int These precursors can then undergo chemical transformations in the atmosphere, leading to the formation of PFHxS, which is subsequently deposited onto terrestrial and aquatic environments through wet (rain and snow) and dry deposition. nccoast.orgpops.int

The detection of PFHxS in remote locations such as the Arctic and Antarctic, far from direct sources of emission, provides strong evidence for its long-range atmospheric transport. meti.go.jppops.int For example, PFHxS has been found in Arctic air, snow, and biota. meti.go.jp The presence of PFHxS in lichen, which accumulates pollutants from the air, further supports the role of atmospheric deposition. pops.int

The partitioning of PFHxS between the gas and particle phases in the atmosphere is an important factor in its transport and deposition. mdpi.com Studies have shown that temperature can influence this partitioning, with higher temperatures potentially leading to a greater fraction of PFHxS in the particle phase. mdpi.com Deposition fluxes of PFHxS are influenced by factors such as precipitation rates, with wet deposition being a major removal mechanism from the atmosphere. mdpi.com

Table 3: Evidence for Atmospheric Transport and Deposition of this compound (PFHxS)

| Evidence | Location | Finding | Implication |

|---|---|---|---|

| Detection in Air Samples | Beijing | Average total concentrations of 1.61 pg/m³ in summer and 1.41 pg/m³ in autumn. mdpi.com | Demonstrates the presence of PFHxS in urban atmospheres. |

| Detection in Remote Environments | Arctic | Detected in air, snow, and biota. meti.go.jp | Confirms long-range atmospheric transport. |

| Detection in Biota | Antarctic Peninsula | Found in lichen samples. pops.int | Lichen acts as a bioindicator for atmospheric pollution, confirming deposition. |

| Deposition Studies | Beijing | Total deposition flux was highest in July (55.2 ng/m²) and lowest in October (23.7 ng/m²). mdpi.com | Shows seasonal variation in deposition, linked to precipitation. |

Inter-compartmental Transfer Dynamics (e.g., Air-Water Exchange)

The transfer of this compound (PFHxS) between different environmental compartments, such as air and water, is a key aspect of its environmental fate. The air-water exchange process can influence the distribution and residence time of PFHxS in both the atmosphere and aquatic systems. While direct data on the air-water exchange of PFHxS is limited, the principles governing the behavior of other per- and polyfluoroalkyl substances (PFAS) can provide insights.

The partitioning of PFHxS at the air-water interface is driven by its surfactant properties. mdpi.com The hydrophilic head of the molecule orients towards the water, while the hydrophobic tail is directed towards the air. mdpi.com This behavior can lead to the enrichment of PFHxS in surface microlayers of water bodies and in sea spray aerosols, which can then be transported in the atmosphere.

Oceanic currents are considered a major pathway for the long-range transport of PFHxS to remote regions. meti.go.jppops.int However, the detection of PFHxS in atmospheric samples and precipitation in these areas indicates that air-water exchange and subsequent atmospheric transport also play a role. pops.int For instance, higher concentrations of PFHxS in coastal waters compared to seawater in Greenland have been attributed to precipitation, suggesting a transfer from the atmosphere to the water. meti.go.jp The transformation of volatile precursors in the atmosphere and their subsequent deposition into water bodies is a significant inter-compartmental transfer mechanism. serdp-estcp.milpops.int

Environmental Fate and Persistence Mechanisms of Perfluorohexanesulfonate Pfhxs

Recalcitrance to Degradation Processes

The environmental persistence of PFHxS is a direct consequence of its resistance to both abiotic and biotic degradation. mdpi.comepa.gov The molecule's structure, featuring a fully fluorinated six-carbon chain, is the primary reason for this recalcitrance. meti.go.jp

PFHxS demonstrates remarkable stability against abiotic degradation processes that typically break down organic compounds in the environment. pops.intepa.gov

Photolysis: PFHxS is not expected to undergo photolysis under natural environmental conditions. meti.go.jppops.int A field study conducted at high altitudes, where solar radiation is intense, showed no significant photolytic degradation of PFHxS over extended periods. pops.int This resistance to breakdown by sunlight contributes significantly to its long-term presence in surface waters and the atmosphere. pops.int

Hydrolysis: Due to the strength of the carbon-fluorine bonds, PFHxS is not susceptible to hydrolysis. meti.go.jppops.intepa.gov This means it does not react with water to break down, a common degradation pathway for many other organic pollutants. meti.go.jppops.int

Some advanced, energy-intensive techniques have shown the potential to degrade PFHxS in laboratory settings, but these conditions are not representative of the natural environment. For instance, mechanochemical destruction by milling and the use of UV/Sulfite + Iodide systems have demonstrated the ability to break down PFHxS. nih.govrsc.org

PFHxS is highly resistant to biodegradation by microorganisms. meti.go.jppops.intepa.gov The fully fluorinated nature of its carbon chain makes it a poor substrate for microbial enzymes, which have not evolved to break such strong carbon-fluorine bonds. meti.go.jppops.int

While some studies have investigated the potential for microbial action on PFAS, complete mineralization of PFHxS under typical environmental conditions has not been observed. mdpi.comresearchgate.net Studies using specific bacterial strains, such as Pseudomonas sp., have shown some capacity for bioaccumulation of PFHxS but not significant degradation. mdpi.comresearchgate.net Research on the biodegradation of the structural analogue, perfluorooctane (B1214571) sulfonic acid (PFOS), has also shown no significant breakdown in various tests, and these findings are considered applicable to PFHxS. meti.go.jp Some studies have detected PFHxS as a metabolite in the biodegradation of PFOS by certain bacteria like Labrys portucalensis F11, indicating a transformation pathway rather than complete degradation. nih.gov

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Stability of Carbon-Fluorine Bonds and Environmental Half-Life

The defining feature of PFHxS and other PFAS is the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. meti.go.jppops.intacademie-sciences.fr This exceptional stability is the fundamental reason for the extreme persistence of these compounds. pops.intresearchgate.net

The high electronegativity of fluorine atoms creates a strong, stable bond with carbon, making the perfluoroalkyl chain resistant to chemical, thermal, and biological attack. meti.go.jppops.int This inherent stability results in a very long environmental half-life, with some estimates suggesting it could be greater than 40 years in water. chemtrust.org Due to this extreme persistence, PFHxS is often referred to as a "forever chemical." researchgate.net In humans, the elimination half-life is also exceptionally long, estimated to be around 8.5 years, which is longer than that of PFOS or PFOA. meti.go.jppops.int

Estimated Half-Life of Selected PFAS in Humans

| Compound | Estimated Half-Life (Years) | Reference |

|---|---|---|

| Perfluorohexanesulfonate (PFHxS) | ~8.5 | meti.go.jppops.int |

| Perfluorooctane sulfonic acid (PFOS) | ~5.4 | pops.int |

| Perfluorooctanoic acid (PFOA) | ~3.8 | pops.int |

Role as an End-Product in Environmental Transformation Pathways

Adding to its environmental persistence, PFHxS is also a terminal degradation product of various other polyfluorinated "precursor" compounds. meti.go.jppops.intresearchgate.net These precursors, which have a similar C6F13SO2- structural element, can be transformed in the environment through biotic and abiotic processes, ultimately forming the highly stable PFHxS. pops.intpops.intresearchgate.netnih.gov

The transformation of these precursor compounds is a significant source of PFHxS contamination in the environment. cswab.org For example, studies of wastewater treatment plants have shown an increase in PFHxS concentrations from influent to effluent, suggesting the degradation of precursors during the treatment process. cswab.org

Examples of precursor compounds that can degrade to PFHxS include:

Perfluorohexane (B1679568) sulfonyl fluoride (B91410) (PFHxSF) and its derivatives. meti.go.jp

C6 sulfonamido precursors found in some aqueous film-forming foams (AFFF), such as perfluorohexane sulfonamide (FHxSA). nih.gov

Polymers with side chains containing the C6F13SO2- moiety. pops.int

Interestingly, some computational and experimental studies suggest that under certain conditions, such as photodegradation, some PFHxS-related compounds may preferentially degrade to perfluorohexanoic acid (PFHxA) rather than PFHxS. nih.govresearchgate.net However, the formation of PFHxS from the biotransformation of C6 sulfonamido precursors by nitrifying microorganisms has been demonstrated. nih.gov This role as a final sink for other chemicals solidifies the status of PFHxS as a persistent and ubiquitous environmental contaminant. researchgate.net

Examples of PFHxS Precursor Categories and Transformation

| Precursor Category | Example Compounds | Transformation Pathway | Reference |

|---|---|---|---|

| Perfluorohexane sulfonyl fluoride derivatives | PFHxSF-based chemicals | Abiotic and biotic degradation | meti.go.jp |

| C6 Sulfonamido Precursors | Perfluorohexane sulfonamide (FHxSA), Perfluorohexane sulfonamidoacetamide (FHxSAA) | Microbial biotransformation (e.g., nitrification) | cswab.orgnih.gov |

| Polymers | Polymers with C6F13SO2- side chains | Degradation | pops.int |

Bioaccumulation and Biomagnification of Perfluorohexanesulfonate Pfhxs in Ecological Systems

Bioaccumulation Kinetics and Mechanisms in Organisms

The process of bioaccumulation involves the uptake and concentration of a chemical from the environment into an organism. For PFHxS, this is a complex process influenced by various physiological and chemical factors.

Organisms can take up PFHxS through various pathways, including ingestion of contaminated food and water, and to a lesser extent, through dermal contact and inhalation. mdpi.comnih.gov Once absorbed, PFHxS is distributed throughout the body, with a notable affinity for protein-rich tissues. cdc.govresearchgate.net

Studies have shown that PFHxS is widely distributed in the body, with the highest concentrations typically found in the liver, kidneys, and blood. cdc.govwww.gov.je For instance, in humans, the liver, lungs, and kidneys have been identified as tissues with the highest extravascular concentrations of several perfluoroalkyl acids (PFAAs), with PFHxS showing notably higher concentrations in the kidney compared to the liver. www.gov.je In some fish species, the highest concentrations of PFHxS have been observed in muscle tissue. researchgate.net The distribution can also vary with factors like water temperature, which has been shown to alter the relative distribution of PFHxS in the blood, liver, brain, and muscle of adult rainbow trout. researchgate.net

The transfer of PFHxS across biological barriers is also a key aspect of its distribution. It can be transferred from a mother to her offspring during pregnancy via umbilical cord blood and to nursing infants through breast milk. mdpi.com

Unlike many other persistent organic pollutants that accumulate in fatty tissues, the bioaccumulation of PFHxS is largely driven by its interaction with proteins and, to a lesser extent, its partitioning into cell membranes. mst.dknih.govbmuv.de

PFHxS has a strong affinity for binding to various proteins, particularly serum albumin in the blood. cdc.govmst.dknih.gov This protein binding is a critical factor influencing its distribution and long retention time in the body. meti.go.jpnih.gov The binding to proteins like albumin can facilitate the transport of PFHxS throughout the organism and its accumulation in specific tissues. nih.gov In silico modeling has highlighted the importance of including protein binding affinities to accurately predict the tissue-specific distribution and bioaccumulation potential of PFAS like PFHxS. nih.gov

In addition to protein binding, partitioning into phospholipid bilayers of cell membranes is another proposed mechanism for PFHxS accumulation. nih.govnih.gov The amphiphilic nature of PFHxS, possessing both a hydrophilic head and a hydrophobic tail, allows it to interact with and penetrate these membranes. acs.org The extent of this interaction is dependent on the length of the perfluoroalkyl chain. nih.gov While protein binding is considered a dominant mechanism, phospholipid partitioning may contribute significantly to the accumulation of PFHxS in specific tissues. uit.no

Uptake Pathways and Distribution in Tissues

Trophic Transfer and Biomagnification Potential

Trophic transfer is the process by which contaminants are passed from one trophic level to the next in a food web. When the concentration of a substance increases at successively higher levels in a food chain, it is known as biomagnification.

Trophic Magnification Factors (TMFs) are used to quantify the biomagnification potential of a chemical in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying. Several studies have reported TMFs for PFHxS greater than 1 in various aquatic and terrestrial food chains, including those in the Arctic, indicating its potential to biomagnify. meti.go.jpnih.gov

For example, a study in an Antarctic ecosystem reported a TMF of 2.09 for PFHxS, suggesting its ability to biomagnify through the food chain. nih.gov However, other studies have shown that PFHxS does not appear to biomagnify in all food webs. nih.govresearchgate.net For instance, in an urban terrestrial avian food web, chemical activity-based TMFs indicated that PFHxS did not biomagnify. nih.govresearchgate.net These contrasting findings highlight that the biomagnification potential of PFHxS can be influenced by the specific characteristics of the ecosystem and the organisms within it. oup.com

Table 1: Trophic Magnification Factors (TMFs) for PFHxS in Various Food Webs

| Ecosystem | Food Web Type | TMF Value | Reference |

|---|---|---|---|

| Antarctic | Aquatic | 2.09 | nih.gov |

| Urban | Terrestrial Avian | Did not appear to biomagnify | nih.govresearchgate.net |

| Various | Aquatic | Range of 0.1–4.3 | meti.go.jp |

The bioaccumulation behavior of PFHxS is often compared to other PFAS compounds, particularly perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA). Generally, long-chain PFAS are considered more bioaccumulative than short-chain ones. oup.com

Studies have shown that the bioaccumulation potential can vary significantly among different PFAS. For example, in tadpoles of the northern leopard frog, PFOS showed higher accumulated levels compared to PFHxS. mdpi.com Conversely, research on perfluoroalkyl sulfonamides (FASAs) in fish has indicated that these precursors can have higher bioaccumulation factors than their terminal perfluoroalkane sulfonate (PFSA) counterparts of the same chain length, including PFHxS. nih.gov In some cases, concentrations of perfluorohexane (B1679568) sulfonamide (FHxSA), a precursor to PFHxS, in fish were comparable to those of PFOS. nih.gov

The elimination half-life is another important factor in bioaccumulation. In humans, PFHxS has a notably long serum elimination half-life, which is reported to be longer than that of PFOS. meti.go.jpnih.gov This long half-life contributes to its high bioaccumulation potential in humans. meti.go.jp

Trophic Magnification Factors in Food Webs

Interspecies Variability in Bioaccumulation Dynamics

The bioaccumulation of PFHxS can vary significantly between different species. nih.gov This variability is influenced by a range of factors including the organism's physiology, metabolism, diet, and trophic position. wiley.com

For example, the tissue distribution of PFHxS can differ among species. While it often accumulates in the liver and blood, the specific patterns of distribution can be species-dependent. researchgate.net The elimination rates of PFHxS also show substantial interspecies differences. cdc.gov For instance, the elimination half-life of PFHxS is considerably longer in humans compared to rats. nih.gov These differences in toxicokinetics are critical for understanding the varying susceptibility of different species to the effects of PFHxS.

The binding affinity of PFHxS to proteins can also vary across species, which in turn affects its bioaccumulation potential. nih.gov Research has shown that while albumin is a major binding protein for PFHxS in both humans and rats, there can be species-specific mechanisms involved in its elimination. nih.gov

Ecological Toxicological Investigations of Perfluorohexanesulfonate Pfhxs

Ecotoxicological Assessment in Terrestrial Biota

Impacts on Soil Microorganisms and Microbial Processes

The influence of PFHxS on soil microbial communities and their functions is a critical area of ecotoxicological research. Studies have shown that PFHxS can significantly alter soil microbial processes. For instance, dehydrogenase activity and soil respiration rates were notably reduced in soil exposed to PFHxS concentrations exceeding 100 mg/kg. researchgate.net

The bacterial community appears to be more susceptible to PFHxS exposure than the fungal community. researchgate.net Exposure to PFHxS has been shown to inhibit bacterial diversity and richness. researchgate.net However, the response at the taxonomic level is varied, with some bacterial phyla, such as Actinobacteria, showing stimulation in growth, while others, like Acidobacteria, are inhibited. researchgate.net

Interestingly, at lower concentrations, PFHxS has been observed to have a stimulatory effect on the abundance and richness of the bacterial community. researchgate.net Some research suggests that PFHxS can activate enzymes like sucrase and urease, which could explain the observed increase in microbial density at lower exposure levels. researchgate.net Conversely, other per- and polyfluoroalkyl substances (PFAS) with longer carbon chains have been shown to inhibit these enzyme activities. researchgate.net

Effects on Soil Invertebrates (e.g., Earthworms)

Soil invertebrates, such as earthworms, are crucial for soil health and are often used as model organisms in ecotoxicological studies. Research on the effects of PFHxS on the earthworm Eisenia fetida has revealed significant impacts on survival at high concentrations. researchgate.net Specifically, earthworm survival was significantly affected at PFHxS concentrations exceeding 100 mg/kg. researchgate.net

Comparative toxicity studies have shown that PFHxS can be more toxic to earthworms than other PFAS compounds like perfluorooctane (B1214571) sulfonate (PFOS), perfluorobutane sulfonate (PFBS), and 6:2 fluorotelomer sulfonic acid (6:2FTSA). mdpi.com One study ranked the toxicity of these compounds to Eisenia fetida as PFHxS > PFOS > PFBS > 6:2FTSA. mdpi.comnih.gov This research also indicated that PFHxS exposure could disrupt energy balance and trigger inflammatory responses in earthworms. nih.gov

Bioaccumulation of PFHxS in earthworms is a significant concern, as it can lead to the transfer of this compound through terrestrial food webs. Studies have shown that the bioaccumulation factor for PFHxS in earthworms can be quite high, indicating its potential for biomagnification. The accumulation of PFHxS in earthworms is influenced by factors such as soil concentration, soil characteristics, and the duration of exposure.

Table 1: Effects of PFHxS on Earthworms (Eisenia fetida)

| Endpoint | Observation | Concentration | Reference |

|---|---|---|---|

| Survival | Significantly affected | >100 mg/kg | researchgate.net |

| Toxicity Ranking | PFHxS > PFOS > PFBS > 6:2FTSA | Not specified | mdpi.comnih.gov |

| Physiological Effect | Disrupted energy balance, inflammatory responses | Not specified | nih.gov |

| Bioaccumulation | High bioaccumulation factor | Not specified |

Responses in Plant Species

The uptake and effects of PFHxS on various plant species have been a subject of investigation. Plants can absorb PFHxS from the soil, primarily through their roots. nih.gov The translocation of PFHxS within the plant appears to be dependent on its chemical structure, with shorter-chain PFAS like PFHxS tending to accumulate in the shoots, while longer-chain PFAS are often retained in the roots. nih.govnih.gov

Studies on the wetland plant Juncus effusus have shown that exposure to a mixture of PFAAs, including PFHxS, stimulated the antioxidative defense system in the shoots. nih.gov However, in the roots, the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) were inhibited, indicating damage to the antioxidative defense system. nih.gov

Research on wheat (Triticum aestivum) has indicated that PFHxS has the greatest translocation factor among the perfluorinated sulfonates examined, meaning it is more readily moved from roots to other parts of the plant. researchgate.net The presence of wheat has also been shown to increase the bioaccumulation of PFHxS in earthworms co-existing in the same soil. researchgate.net

Aquatic Ecotoxicology and Cellular/Organismal Responses

Developmental and Cellular Responses in Aquatic Model Organisms (e.g., Zebrafish Embryos)

Zebrafish (Danio rerio) embryos are a widely used model organism for studying the developmental toxicity of chemicals. Exposure of zebrafish embryos to PFHxS has been shown to induce a range of developmental abnormalities. nih.gov

Studies have reported that exposure to PFHxS can lead to phenotypic abnormalities, including developmental delays in the mid-hindbrain boundary and yolk sac edema. nih.gov It has also been observed to cause facial malformations due to a reduction in neural crest cell expression. nih.gov Furthermore, low-dose PFHxS exposure has been found to significantly alter heart rates, blood flow, and swimming behavior in zebrafish larvae, suggesting potential cardiotoxicity and neurotoxicity. nih.gov

The toxicity of PFHxS in zebrafish appears to be related to its carbon chain length and functional group. slu.se Generally, PFAS with a sulfonic group, like PFHxS, are more toxic than those with a carboxylic group of the same carbon chain length. slu.se

Table 2: Developmental Effects of PFHxS on Zebrafish Embryos

| Effect | Observation | Reference |

|---|---|---|

| Phenotypic Abnormalities | Developmental delay, yolk sac edema, facial malformation | nih.gov |

| Cardiotoxicity | Altered heart rates and blood flow | nih.gov |

| Neurotoxicity | Altered swimming behavior | nih.gov |

| Shared Toxicity Phenotype | Body axis and swim bladder defects, hyperactivity | researchgate.net |

Immune Cell Population Alterations in Animal Models (e.g., Mice)

The potential immunomodulatory effects of PFHxS have been investigated in animal models, primarily mice. Some studies have suggested that PFAS compounds, including PFHxS, could act as potential immunosuppressants. nih.govnih.gov However, the results regarding the impact of PFHxS on immune cell populations are not entirely consistent.

One study involving a 28-day repeated oral exposure of mice to potassium PFHxS found no effect on major T or B cell populations, macrophages, dendritic cells, basophils, mast cells, eosinophils, or neutrophils at the tested exposure levels. nih.govnih.govresearchgate.net In contrast, some human studies have reported associations between higher serum PFHxS levels and negative shifts in antibody levels for certain vaccines. nih.gov Other human studies have observed slightly elevated lymphocytes correlated with increased serum PFHxS, suggesting an immunomodulatory effect rather than general suppression. nih.gov

It is important to note that while some studies on PFHxS did not find significant changes in immune cell numbers, research on other PFAS compounds like PFOS at high exposure levels has reported increased apoptosis in the thymus and spleen of mice. nih.gov

Endocrine System Modulation in Vertebrate Models (e.g., Thyroid Hormone Levels)

Perfluorohexanesulfonate (PFHxS) has been identified as an environmental contaminant capable of disrupting the endocrine system in vertebrate models, with a notable impact on thyroid hormone levels. epa.govnih.gov Studies in animal models, particularly rats, have demonstrated that exposure to PFHxS can lead to a significant reduction in serum thyroid hormones. epa.govnih.gov

Research has shown that developmental exposure to PFHxS in rats results in a dose-dependent decrease in total serum thyroxine (T4) levels in both dams and their offspring. nih.govresearchgate.net For instance, in one study, a marked reduction in T4 levels was observed in dams and pups at certain doses. oup.com Specifically, pup T4 levels were reduced to 70% and 55% of control levels at different PFHxS doses on postnatal day 16/17. nih.gov Pup triiodothyronine (T3) levels were also significantly reduced at higher exposure levels. nih.gov Despite these significant reductions in circulating T4, some studies have reported that brain levels of T4 and T3 were not substantially affected. epa.govnih.gov This suggests a potential compensatory mechanism or a difference in how PFHxS affects peripheral versus central thyroid hormone concentrations. epa.gov

Interestingly, while PFHxS exposure leads to decreased thyroid hormone levels, it does not appear to alter the levels of thyroid-stimulating hormone (TSH), nor does it cause histological changes or affect the expression of marker genes in the thyroid gland. nih.govresearchgate.net This suggests that the mechanism of PFHxS-induced thyroid disruption may differ from that of classic goitrogens like propylthiouracil (B1679721) (PTU), which typically cause a concurrent increase in TSH. nih.gov The proposed mechanism for PFHxS's effect on serum thyroid hormones involves interference with serum binding proteins, such as transthyretin, which are responsible for transporting thyroid hormones in the blood. epa.govnih.gov

Below is a table summarizing the effects of PFHxS on thyroid hormone levels in rat models from a selected study. nih.gov

| Parameter | Exposure Group | Result (as % of Control) |

| Pup T4 | 5 mg/kg PFHxS | 70% |

| Pup T4 | 25 mg/kg PFHxS | 55% |

| Pup T3 | 25 mg/kg PFHxS | 84-93% |

Hepatic Proteome and Lipidome Alterations in Animal Models

Exposure to PFHxS has been shown to induce significant alterations in the hepatic proteome and lipidome of animal models. oup.comnih.govresearchgate.net These changes often point towards a dysregulation of lipid metabolism and an induction of oxidative stress. oup.comresearchgate.net

In murine models, co-exposure to PFHxS and a high-fat diet has been found to increase the hepatic expression of proteins involved in lipid metabolism and oxidative stress. oup.comnih.govresearchgate.net This suggests a synergistic interaction between diet and PFHxS in promoting metabolic and inflammatory diseases. oup.comresearchgate.net Furthermore, studies have demonstrated that PFHxS administration is associated with changes in the hepatic transcriptome and proteome, specifically modulating pathways related to fatty acid beta-oxidation, lipid metabolism, and xenobiotic metabolism. mdpi.comresearchgate.net

At the lipidome level, PFHxS has been observed to alter the profiles of various lipid classes in the blood and liver. oup.comnih.govresearchgate.net In mice, PFHxS exposure led to changes in serum levels of phosphatidylcholines, phosphatidylethanolamines, sphingomyelins, and triglycerides. oup.comnih.govresearchgate.net One study found that PFHxS, in combination with a high-fat, high-carbohydrate diet, led to a significant increase in blood glucose levels, suggesting reduced glucose tolerance. nih.gov While total liver triglyceride concentrations were not significantly altered in one study, hepatic cholesterol was decreased by PFHxS relative to controls on a low-fat diet. nih.gov

A study investigating the effects of a mixture of per- and polyfluoroalkyl substances (PFAS), including PFHxS, on pregnant mice and their offspring found alterations in the pup liver proteome. mdpi.comresearchgate.net The changes implicated pathways involved in lipid and fatty acid transport, storage, oxidation, and synthesis, as well as xenobiotic metabolism and transport, and liver damage and inflammation. mdpi.com This indicates that maternal exposure to PFHxS can alter the liver proteome of the offspring, potentially predisposing them to metabolic dysfunctions later in life. mdpi.comresearchgate.net

The following table presents a summary of hepatic lipid alterations observed in male C57BL/6J mice exposed to PFHxS in conjunction with different diets. nih.gov

| Diet | Parameter | PFHxS Effect |

| Low-Fat Diet | Hepatic Cholesterol | Decreased by 21.0% relative to LFD controls |

| High-Fat High-Carbohydrate Diet | Blood Glucose | Significantly higher, suggesting reduced glucose tolerance |

Mixture Toxicity Research

Interactive Effects with Other Per- and Polyfluoroalkyl Substances (PFAS)

The toxicological effects of PFHxS can be influenced by the presence of other PFAS compounds, leading to interactive effects that can be additive, synergistic, or antagonistic. In vitro studies using human liver cells (HepG2) have shown that binary, ternary, and multi-component mixtures of PFOS with other PFAS, including PFHxS, predominantly display synergistic interactions. uq.edu.aunih.gov However, mixtures containing PFOA and PFHxS have exhibited both synergistic and antagonistic effects. nih.gov

Research on the activation of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism, has revealed interactive effects of PFAS mixtures. Binary mixtures of PFOA with PFHxS have demonstrated additive effects on PPARα activation at lower doses and synergistic effects at higher doses in transfected kidney cells. mdpi.com A study on mice exposed to a mixture of five PFAS, including PFHxS, also showed significant PPARα activation. mdpi.com

In the context of neurotoxicity, mixtures of 12 different PFAS, including PFHxS, at environmentally relevant concentrations, were found to have additive effects on inhibiting neurite outgrowth in neuronal cells. acs.org This suggests that the combined effect of the mixture on this endpoint can be predicted by the sum of the individual compound effects. acs.org

The following table summarizes the observed interactive effects of PFHxS with other PFAS on different endpoints.

| Mixture Components | Endpoint | Observed Interaction |

| PFOS, PFOA, PFNA, PFDA, PFHxS, PFHpA | Cytotoxicity (HepG2 cells) | Synergistic (with PFOS) nih.gov |

| PFOA, PFHxS | Cytotoxicity (HepG2 cells) | Synergistic or Antagonistic nih.gov |

| PFOA, PFHxS | PPARα Activation | Additive (low dose), Synergistic (high dose) mdpi.com |

| 12 PFAS including PFHxS | Neurotoxicity (neurite outgrowth) | Additive acs.org |

Co-exposure with Endocrine Disrupting Chemicals (EDCs)

The toxicological profile of PFHxS can be further complicated by co-exposure to other endocrine-disrupting chemicals (EDCs). Research indicates that these interactions can potentiate the adverse effects of the individual compounds. oup.com

A study in rats investigated the effects of PFHxS alone and in combination with a mixture of 12 other environmentally relevant EDCs. nih.govoup.com The results showed that the combination of PFHxS and the EDC mixture potentiated certain effects, even though the chemicals have different modes of action. oup.com For instance, while PFHxS alone caused a marked reduction in T4 levels, the co-exposure did not further decrease T4 levels beyond the effect of PFHxS alone. nih.gov However, the combination did lead to a slight increase in liver weights at high doses. oup.com

This potentiation of effects highlights the importance of considering mixture toxicity in risk assessment, as evaluating chemicals in isolation may underestimate their true toxic potential in real-world exposure scenarios where organisms are exposed to a complex cocktail of contaminants. oup.com The study underscores that even at low, human-relevant exposure levels, the combined effects of PFHxS and other EDCs can be significant. oup.com

Advanced Analytical Methodologies for Perfluorohexanesulfonate Pfhxs Detection and Quantification

Chromatographic Techniques

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone of modern PFHxS analysis, offering high sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of PFHxS in diverse samples such as water, soil, food, and biological fluids. sigmaaldrich.comnih.govmdpi.commeasurlabs.com This method involves separating PFHxS from other components in a sample using liquid chromatography, followed by its detection and quantification using a tandem mass spectrometer. measurlabs.com The high sensitivity of LC-MS/MS allows for the detection of PFHxS at very low levels, often in the parts-per-trillion (ng/L) or even parts-per-quadrillion (pg/L) range. nih.gov

Several standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), utilize LC-MS/MS for PFAS analysis, including PFHxS. For instance, EPA Method 537.1 is designed for drinking water analysis, while EPA Method 8327 is applicable to various matrices like groundwater, surface water, and wastewater. sigmaaldrich.commdpi.comitrcweb.org These methods often employ solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the sample matrix prior to LC-MS/MS analysis. mdpi.comepa.gov

The selection of appropriate mass transitions is crucial for accurate quantification and to avoid interferences. For PFHxS (m/z 399), common transitions monitored include m/z 399/80 and 399/99. nih.gov However, research has shown that co-eluting endogenous steroid sulfates in biological samples can share these fragmentation pathways, potentially leading to an overestimation of PFHxS concentrations. nih.gov To mitigate this, alternative, interference-free transitions like m/z 399/119 can be used, or chromatographic conditions can be optimized to separate PFHxS from these interfering compounds. nih.gov

Key LC-MS/MS Parameters for PFHxS Analysis:

| Parameter | Typical Value/Condition | Source |

| Ionization Mode | Negative Electrospray Ionization (ESI) | diva-portal.orgcdc.gov |

| Precursor Ion (m/z) | 399 | nih.govnih.gov |

| Product Ions (m/z) | 80, 99, 119 | nih.govnih.gov |

| Column | C18, HSS T3, Ascentis® Express PFAS | sigmaaldrich.comlcms.cz |

| Mobile Phase | Methanol/Water or Acetonitrile (B52724)/Water with additives like ammonium (B1175870) acetate (B1210297) or formic acid | epa.govnih.gov |

This table is for illustrative purposes and specific parameters may vary based on the method and matrix.

PFHxS can exist as a linear isomer (n-PFHxS) and various branched isomers. nih.govnih.gov These isomers may have different sources, environmental fates, and toxicological properties, making their individual separation and quantification important. nih.gov Specialized chromatographic methods have been developed to separate these isomers. nih.govnih.gov

Optimized chromatographic separation, often using specific types of columns, coupled with the monitoring of characteristic fragment ions in the mass spectrometer, allows for the identification and quantification of different PFHxS isomers. nih.gov For example, specific transitions can be assigned to distinguish and quantify individual branched isomers. nih.gov Research has successfully identified and quantified mono-substituted and di-substituted branched PFHxS isomers in technical products and environmental samples. nih.gov The development of methods to separate and quantify PFHxS isomers is crucial for source apportionment studies, helping to determine whether PFHxS contamination originates from direct sources or as an impurity in other PFAS products. nih.govnih.gov

Identified PFHxS Isomers and their Quantitative Transitions:

| Isomer | Quantitative Transition (m/z) | Source |

| n-PFHxS | 399 -> 80 | nih.gov |

| iso-PFHxS | 399 -> 169 | nih.gov |

| 1m-PFHxS | 399 -> 319 | nih.gov |

| 2m-PFHxS | 399 -> 80 | nih.gov |

| 3m-PFHxS | 399 -> 180 | nih.gov |

This table represents a specific study and the transitions may be refined in other research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Spectroscopic Approaches (e.g., Nuclear Magnetic Resonance for Characterization)

While LC-MS/MS is the primary tool for quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy play a vital role in the characterization of PFHxS, particularly in technical mixtures and for isomer identification. nih.govnih.govnih.gov

Fluorine-19 NMR (¹⁹F NMR) is especially powerful for analyzing organofluorine compounds like PFHxS. nih.govnih.gov It can provide detailed structural information, helping to identify and quantify the different isomers present in a sample without the need for extensive sample preparation that might alter the isomeric profile. nih.govacs.org The accuracy of LC-MS/MS methods for isomer quantification can be verified by comparing the results with those obtained from ¹⁹F NMR analysis of technical products. nih.govnih.govresearchgate.net However, a significant limitation of NMR is its lower sensitivity compared to mass spectrometry, making it less suitable for the trace-level analysis typically required for environmental and biological samples. nih.gov

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The analysis of PFHxS in complex environmental and biological matrices is often complicated by the presence of other substances that can interfere with the analysis, a phenomenon known as the matrix effect. diva-portal.orgresearchgate.net These co-extracted compounds can either suppress or enhance the ionization of PFHxS in the mass spectrometer, leading to inaccurate quantification. diva-portal.orgresearchgate.net

To address this, various sample preparation techniques are employed to remove interfering compounds and concentrate the PFHxS before analysis. diva-portal.orglqa.com Common methods include:

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating PFAS from water and other liquid samples. diva-portal.orgmdpi.com Weak anion exchange (WAX) and Oasis® HLB cartridges are frequently used for this purpose. diva-portal.orgmdpi.com

Alkaline Digestion and Solid-Liquid Extraction: For solid and biological samples like food and tissues, methods involving alkaline digestion followed by extraction with an organic solvent like acetonitrile are common. diva-portal.org

Dispersive Solid-Phase Extraction (dSPE): This technique, often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, can be adapted for PFAS analysis and helps to remove lipids and other interferences from biological samples. nih.gov

Carbon-Based Sorbents: Graphitized carbon can be used as an additional cleanup step to remove certain types of interferences. diva-portal.org

Despite these cleanup efforts, matrix effects can still occur. researchgate.net To compensate for this, isotopically labeled internal standards (e.g., ¹⁸O₂-PFHxS or ¹³C-labeled PFHxS) are added to the sample before extraction. acs.orgmdpi.com These standards behave similarly to the native PFHxS during extraction and analysis, allowing for accurate correction of any losses or matrix-induced signal changes. itrcweb.org

Development of Novel High-Sensitivity and High-Throughput Methods

There is an ongoing effort to develop analytical methods for PFHxS that are not only highly sensitive but also allow for the rapid analysis of a large number of samples (high-throughput). diva-portal.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry offer high mass accuracy, which can help to reduce the risk of false positives by distinguishing PFHxS from other compounds with similar mass-to-charge ratios. shimadzu.comsciex.com This is particularly useful for identifying unknown PFAS and their transformation products in non-targeted screening approaches. norden.org

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems can significantly reduce analysis times compared to conventional HPLC, thereby increasing sample throughput. mdpi.com

Automated Sample Preparation: Automation of sample preparation steps, such as SPE, can increase the speed and reproducibility of the analytical workflow. lcms.cz

High-Throughput Transcriptomics and Proteomics: While not direct detection methods for PFHxS, these high-throughput biological techniques are being used to assess the biological effects of PFHxS exposure. nih.govoup.com By analyzing changes in gene expression or protein levels in response to PFHxS, researchers can gain insights into its mechanisms of toxicity and potentially identify biomarkers of exposure. nih.govoup.com

The continuous development of these advanced analytical methodologies is essential for improving our understanding of the occurrence, fate, and effects of PFHxS in the environment and in living organisms.

Remediation and Mitigation Strategies for Perfluorohexanesulfonate Pfhxs Contamination

Ex Situ Treatment Technologies

Ex situ treatment involves the removal of contaminated media, such as water or soil, from its original location for treatment at a separate facility. This approach allows for greater control over treatment conditions and can often achieve higher removal efficiencies. For PFHxS, ex situ methods are primarily divided into adsorption and separation processes, which physically remove the compound, and destructive technologies, which aim to break it down into less harmful substances. nih.gov

Destructive Technologies

Destructive technologies aim to break the strong carbon-fluorine bonds in the PFHxS molecule, ideally mineralizing it into harmless inorganic compounds like fluoride (B91410), sulfate (B86663), and carbon dioxide. mdpi.comresearchgate.net While promising, many of these technologies are still in the developmental or pilot-scale stage.

Thermal Treatment: High-temperature incineration is a potential method for destroying PFHxS, particularly for concentrated waste streams from other treatments. nih.govremediation-technology.com Research has shown that temperatures of 700°C or higher are needed for efficient mineralization (greater than 80%). Lower temperatures can lead to incomplete destruction and the formation of volatile organofluorine byproducts, which can include chlorinated and brominated compounds if salts are present. nih.gov Recent tests have indicated that high-temperature incineration can destroy over 99% of targeted PFAS, with destruction rates for PFHxS reaching up to 99.9999%. remediation-technology.com Hydrothermal treatment, using subcritical or supercritical water, has also been investigated. In pure subcritical water at 350°C, little decomposition of PFHxS was observed, but the addition of zero-valent iron significantly enhanced its degradation. nih.govepa.gov

Electrochemical Oxidation: This technology uses an electric current to generate powerful oxidizing agents at the surface of an anode, which then degrade PFHxS. rsc.orgresearchgate.net Boron-doped diamond (BDD) electrodes are commonly used and have shown high efficiency in degrading various PFAS. researchgate.netredalyc.org Studies have demonstrated that electrochemical oxidation can achieve significant degradation of PFHxS, with the degradation rate increasing with longer carbon chain length. iwaponline.com For example, after 43 hours of electrolysis, 91% degradation of PFHxS was achieved in a synthetic solution. iwaponline.com

Sonolysis: Sonolysis, or sonochemical degradation, utilizes high-frequency ultrasound to create and collapse tiny bubbles in a liquid. nih.govwisdomlib.org This process, known as acoustic cavitation, generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolytic destruction of contaminants at the bubble-water interface. nih.govwisdomlib.org Sonolysis has been shown to be effective for a range of PFAS, including PFHxS. rsc.orgasce.org Field tests have demonstrated that sonolytic treatment can remove 68.3% to 95.2% of PFHxS from groundwater. asce.org The degradation rates are influenced by factors such as power density, temperature, and the chemical structure of the PFAS. asce.org

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive radicals, such as hydroxyl radicals, to oxidize and degrade organic pollutants. redalyc.orgnih.gov However, conventional AOPs like UV/H₂O₂ and ozonation have shown limited effectiveness in directly degrading PFHxS. nih.gov In some cases, AOPs can even increase the measured concentration of PFHxS in water by transforming precursor compounds into PFHxS. nih.gov For instance, pilot-scale studies of various AOPs showed an average increase in PFHxS concentration of 3.3%. nih.gov Persulfate-based AOPs, which generate the sulfate radical, have shown more promise for PFAS degradation. mdpi.com

| Technology | Mechanism | Key Findings for PFHxS Destruction | Challenges |

|---|---|---|---|

| Thermal Treatment | High-temperature decomposition. | >99.9999% destruction of PFHxS reported in high-temperature incineration tests. remediation-technology.com Efficient mineralization (>80%) requires temperatures ≥700°C. | Potential for incomplete combustion and formation of harmful byproducts at lower temperatures. nih.gov |

| Electrochemical Oxidation | Anodic oxidation. rsc.org | 91% degradation of PFHxS achieved after 43 hours of electrolysis in a lab study. iwaponline.com | Energy consumption and potential for byproduct formation. |

| Sonolysis | Acoustic cavitation leading to pyrolysis. nih.govwisdomlib.org | Up to 95.2% removal of PFHxS from groundwater in field tests. asce.org | Scaling up the technology for large volumes of water can be challenging. nih.gov |

| Advanced Oxidation Processes (AOPs) | Generation of reactive radicals. redalyc.org | Limited direct degradation of PFHxS; can increase concentrations by transforming precursors. nih.govnih.gov | Ineffective for direct PFHxS degradation and potential to form PFHxS from other PFAS. nih.gov |

In Situ Remediation Approaches